![molecular formula C19H26N2O2 B3928871 N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide](/img/structure/B3928871.png)
N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide
描述
N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.
作用机制
N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide 73-6691 selectively inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, which in turn leads to vasodilation and relaxation of smooth muscle cells in blood vessels and the lungs. This results in increased blood flow and improved oxygenation.
Biochemical and physiological effects:
This compound 73-6691 has been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of pulmonary hypertension and heart failure. It has also been shown to improve lung function and reduce airway inflammation in animal models of COPD. In addition, this compound 73-6691 has been shown to improve erectile function in animal models of erectile dysfunction.
实验室实验的优点和局限性
One advantage of using N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide 73-6691 in lab experiments is its selectivity for sGC, which allows for more precise targeting of the cGMP signaling pathway. However, one limitation is that this compound 73-6691 may not be effective in all types of cardiovascular and pulmonary diseases, as the underlying mechanisms may differ.
未来方向
There are several potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide 73-6691. One direction is to further investigate its therapeutic potential in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and COPD. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to better understand the mechanisms of action of this compound 73-6691 and its effects on various physiological systems.
科学研究应用
N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide 73-6691 has been studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases such as pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in treating erectile dysfunction.
属性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(morpholin-4-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(20-18-12-15-3-6-17(18)11-15)16-4-1-14(2-5-16)13-21-7-9-23-10-8-21/h1-2,4-5,15,17-18H,3,6-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZYPUYWTIIDEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。